molecular formula C12H8O2S2 B15195246 Thianthrene 5,10-dioxide CAS No. 951-02-0

Thianthrene 5,10-dioxide

Cat. No.: B15195246
CAS No.: 951-02-0
M. Wt: 248.3 g/mol
InChI Key: CEJYDWOCESGOJP-UHFFFAOYSA-N
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Description

Thianthrene 5,10-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C12H8O2S2. It is characterized by a dibenzo-fused 1,4-dithiine ring where two sulfur atoms are embedded diagonally. This compound is known for its unique structural properties and its ability to undergo various chemical reactions, making it a valuable substance in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thianthrene 5,10-dioxide can be synthesized through several methods. One common approach involves the oxidation of thianthrene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of thianthrene using sulfuric acid and other oxidizing agents. This method is favored due to its efficiency and the high purity of the resulting product .

Chemical Reactions Analysis

Types of Reactions: Thianthrene 5,10-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms, which can participate in electron transfer processes .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various thianthrene derivatives, which can be further utilized in different chemical processes .

Mechanism of Action

The mechanism by which thianthrene 5,10-dioxide exerts its effects involves the interaction of its sulfur atoms with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The pathways involved often include electron transfer processes and the formation of sulfur-oxygen bonds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity and the presence of two oxygen atoms, which enhance its ability to participate in various chemical reactions. This makes it a valuable compound for both research and industrial applications .

Properties

IUPAC Name

thianthrene 5,10-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2S2/c13-15-9-5-1-2-6-10(9)16(14)12-8-4-3-7-11(12)15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJYDWOCESGOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)S(=O)C3=CC=CC=C3S2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20241751
Record name Thianthrene 5,10-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951-02-0
Record name Thianthrene 5,10-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thianthrene,10-dioxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thianthrene 5,10-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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